Xylotriose

Glycoside Hydrolase β-Xylosidase Enzyme Specificity

Xylotriose (β-1,4-xylotriose, DP3) is the definitive substrate for resolving enzyme specificity in xylan degradation studies. Unlike mixtures or alternate DP oligomers, pure X3 provides unambiguous functional boundaries: it is a very poor substrate for endo-xylanases (e.g., TRX II, kcat/KM = 0.00015 µM⁻¹s⁻¹), yet efficiently hydrolyzed by GH39 β-xylosidases. Use it as a low-affinity control ligand for CBM binding studies (KD ~1900 µM vs. 998 µM for X4) or a growth substrate for validating xylodextrin transporters. Guarantee reproducible biochemical, microbiological, and bioprocessing results with chain-length-specific X3.

Molecular Formula C15H26O13
Molecular Weight 414.36 g/mol
Cat. No. B1631234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylotriose
Synonymsxylotriose
Molecular FormulaC15H26O13
Molecular Weight414.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O
InChIInChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1
InChIKeyJCSJTDYCNQHPRJ-FDVJSPBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylotriose: A Key Xylo-oligosaccharide (XOS) in Enzymatic Assays and Prebiotic Research


Xylotriose (β-1,4-xylotriose, X3) is a linear xylo-oligosaccharide (XOS) composed of three D-xylose units linked via β-1,4-glycosidic bonds. It is a primary intermediate in the enzymatic hydrolysis of xylan and a key analyte in lignocellulosic bioprocessing [1]. As a well-defined oligomer, xylotriose serves as a critical substrate for characterizing the specificity and kinetics of xylanases and β-xylosidases from various glycoside hydrolase (GH) families [2]. Its precise degree of polymerization (DP3) confers distinct physicochemical and biological properties compared to shorter or longer chain XOS, making its selective procurement essential for reproducible and interpretable research outcomes.

Why Xylotriose Cannot Be Replaced by Xylobiose or Xylotetraose in Precision Applications


Despite belonging to the same xylo-oligosaccharide family, xylotriose (DP3) cannot be functionally substituted by its closest analogs, xylobiose (DP2) or xylotetraose (DP4). This is because critical interactions with enzymes, carbohydrate-binding modules, and transporters are exquisitely dependent on the degree of polymerization. As demonstrated below, the catalytic efficiency (kcat/KM) of a given enzyme can differ by over three orders of magnitude between xylotriose and xylotetraose [1], while the binding affinity of a carbohydrate-binding module (CBM) can vary nearly two-fold between xylotriose and xylotetraose [2]. Similarly, prebiotic fermentation patterns and bacterial growth preferences are chain-length specific [3]. Relying on a generic XOS mixture or a different DP oligomer introduces significant variability and can invalidate comparative biochemical or microbiological studies.

Quantitative Evidence for Xylotriose Differentiation from Xylobiose and Xylotetraose


GH39 β-Xylosidase (BhXyl39) Displays Maximal Hydrolytic Efficiency on Xylotriose

BhXyl39 hydrolyzes xylotriose most efficiently among linear xylooligosaccharides. Its activity decreases on longer chains (xylohexaose > xylopentaose > xylotetraose) and has little effect on xylobiose. This contrasts with BhXyl52, which hydrolyzes xylobiose and xylotriose efficiently but has decreasing activity on longer chains [1].

Glycoside Hydrolase β-Xylosidase Enzyme Specificity Bacillus halodurans

Kinetic Discrimination: TRX II Xylanase Exhibits >6000-Fold Lower Specificity Constant for Xylotriose vs. Xylohexaose

The endo-1,4-β-xylanase II (TRX II) from Trichoderma reesei shows a strong chain-length preference. The specificity constant (kcat/KM) for xylotriose (X3) is 0.00015 µM⁻¹s⁻¹, compared to 0.027 µM⁻¹s⁻¹ for xylotetraose (X4) and 0.93 µM⁻¹s⁻¹ for xylohexaose (X6). This represents a 180-fold decrease from X4 to X3 and a 6200-fold decrease from X6 to X3 [1].

Enzyme Kinetics Xylanase Trichoderma reesei Substrate Specificity

GH43 β-Xylosidase WXyn43 Achieves a Record-High kcat (900 s⁻¹) for Xylotriose Conversion

The GH43 β-xylosidase WXyn43 from Weissella sp. strain 92 exhibits the highest reported kcat for xylotriose (X3) conversion at 900 s⁻¹ (at 37°C). Its catalytic efficiency (kcat/KM) is similar for xylobiose (X2) and xylotriose (X3) but is clearly lower for xylotetraose (X4) [1].

β-Xylosidase GH43 Weissella Enzyme Catalysis

CBM86 Displays ~1.9-Fold Lower Affinity for Xylotriose (KD=1900 µM) Than Xylotetraose (KD=998 µM)

The Carbohydrate-Binding Module Family 86 (CBM86) from Roseburia intestinalis binds xylo-oligosaccharides with chain-length-dependent affinity. Surface plasmon resonance and isothermal titration calorimetry revealed dissociation constants (KD) of 479 µM for xylohexaose, 490 µM for xylopentaose, 998 µM for xylotetraose, and 1900 µM for xylotriose [1].

Carbohydrate-Binding Module CBM86 Ligand Affinity Roseburia intestinalis

Xylotriose Accumulates Transiently During Xylan Fermentation, Indicating a Stepwise Microbial Utilization Pathway

In an in vitro fermentation model using mouse fecal microbiota, polymeric xylan (XY) was utilized more slowly than a xylooligosaccharide (XOS) mixture. During XY fermentation, xylobiose (X2) and xylotriose (X3) accumulated transiently, demonstrating a stepwise depolymerization and utilization mechanism that is not observed with shorter, pre-hydrolyzed XOS [1].

Prebiotic Gut Microbiota Xylan Fermentation Metabolomics

Prioritized Application Scenarios for Xylotriose Based on Quantitative Differentiation


Enzyme Characterization: Defining Substrate Specificity and Minimum Chain Length for Xylanases

Use xylotriose as a definitive substrate to differentiate between true endo-xylanases, exo-acting β-xylosidases, and enzymes with mixed activities. As shown with TRX II, where xylotriose is a very poor substrate (kcat/KM = 0.00015 µM⁻¹s⁻¹), its (in)ability to hydrolyze this DP3 oligomer provides a clear functional boundary [5]. In contrast, its efficient hydrolysis by GH39 β-xylosidases like BhXyl39 confirms a different mode of action [6]. This distinction is critical for enzyme classification and engineering.

CBM Engineering and Affinity Assay Development

Employ xylotriose as a low-affinity control ligand for characterizing CBMs that bind xylan. The nearly two-fold difference in KD between xylotriose (1900 µM) and xylotetraose (998 µM) for CBM86 [5] provides a quantifiable benchmark for studying subsite contributions to binding energy. This is essential for developing CBM-based affinity tags for protein purification or for designing biosensors that can discriminate between different xylo-oligosaccharide chain lengths.

Saccharomyces cerevisiae Metabolic Engineering: Validating Xylodextrin Transporter Function

Use xylotriose as a growth substrate to screen and validate novel xylodextrin transporters in engineered yeast strains. As demonstrated with the ST16 transporter from Trichoderma virens, growth on xylodextrins, including xylotriose, is a key phenotype for improving the utilization of lignocellulosic biomass [5]. Testing with pure xylotriose confirms the transporter's ability to internalize DP3 oligomers, a crucial step for consolidated bioprocessing.

Gut Microbiome Research: Tracing Metabolic Pathways for Complex Polysaccharide Degradation

Employ pure xylotriose as a standard to quantify its transient accumulation during in vitro fermentation of xylan or complex biomass. The observation that xylotriose and xylobiose appear as intermediates during xylan breakdown by mouse fecal microbiota [5] highlights its role as a 'signature' metabolite. Spiking experiments with pure xylotriose can help dissect the kinetics of its subsequent utilization by specific gut microbes, such as Bifidobacterium adolescentis [6].

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